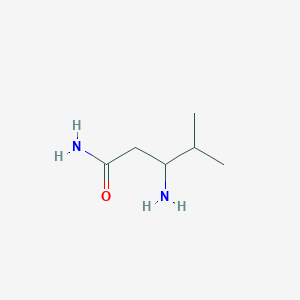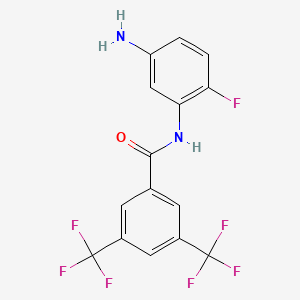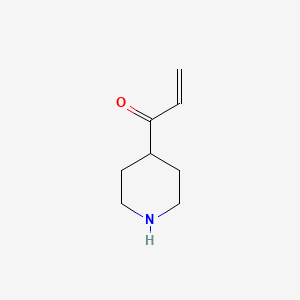
1-(Piperidin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-4-yl)prop-2-en-1-one is an organic compound that features a piperidine ring attached to a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)prop-2-en-1-one can be synthesized through various methods. One common approach involves the reaction of piperidine with an appropriate acylating agent, such as acryloyl chloride, under basic conditions. The reaction typically proceeds as follows:
Reactants: Piperidine and acryloyl chloride
Conditions: Basic medium (e.g., sodium hydroxide) and an inert solvent (e.g., dichloromethane)
Procedure: The piperidine is dissolved in the solvent, and the acryloyl chloride is added dropwise while maintaining the reaction mixture at a low temperature. The reaction is then allowed to proceed at room temperature until completion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperidin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or amines, depending on the reducing agent used (e.g., lithium aluminum hydride or sodium borohydride).
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products:
Oxidation: Ketones or carboxylic acids
Reduction: Alcohols or amines
Substitution: Substituted piperidine derivatives
Scientific Research Applications
1-(Piperidin-4-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Piperidin-4-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structural modifications. The piperidine ring and the prop-2-en-1-one moiety play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
- 1-(Piperidin-1-yl)prop-2-en-1-one
- 1-(4-(4-(3,4-dichloro-2-fluorophenylamino)-7-methoxyquinazolin-6-yloxy)piperidin-1-yl)prop-2-en-1-one
- (E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one
Uniqueness: 1-(Piperidin-4-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the prop-2-en-1-one moiety also contributes to its versatility in chemical transformations and applications.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-piperidin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NO/c1-2-8(10)7-3-5-9-6-4-7/h2,7,9H,1,3-6H2 |
InChI Key |
HNKMDHZTSCQRMV-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(Aminomethyl)cyclopropyl]-3-methyloxan-4-ol](/img/structure/B13167200.png)
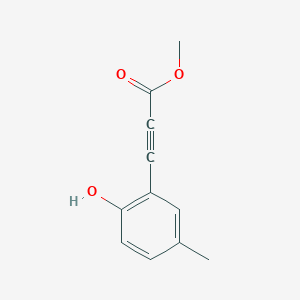
![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)
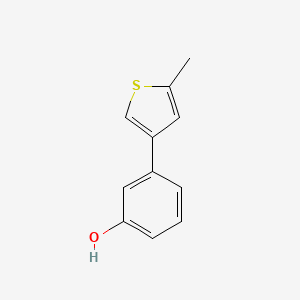
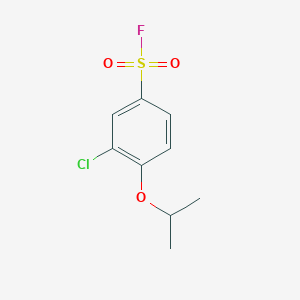


![Methyl 2-chloro-6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13167220.png)

